N-(4-Methoxyphenyl)-4-piperidinecarboxamide hydrochloride
Overview
Description
N-(4-Methoxyphenyl)-4-piperidinecarboxamide hydrochloride is a laboratory chemical . It is also known as P-Amino-P-Methoxydiphenylamine .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .Molecular Structure Analysis
The molecular structure of N-(4-Methoxyphenyl)-4-piperidinecarboxamide hydrochloride has been reported in a study . The 4-methoxyphenyl group is nearly planar and it occupies an equatorial site on the piperazine ring .Scientific Research Applications
Analytical Characterization and Biological Matrix Analysis
Research has identified psychoactive arylcyclohexylamines, closely related to N-(4-Methoxyphenyl)-4-piperidinecarboxamide hydrochloride, which were characterized and analyzed using various analytical techniques. These compounds were determined in biological matrices like blood, urine, and vitreous humor through methods such as gas chromatography, nuclear magnetic resonance spectroscopy, and liquid chromatography. This analytical approach facilitates understanding the chemical properties and potential biological impacts of related compounds (De Paoli et al., 2013).
Radiotracer Development for PET Imaging
The development of radiotracers for positron emission tomography (PET) imaging is another significant area of research. Compounds structurally similar to N-(4-Methoxyphenyl)-4-piperidinecarboxamide hydrochloride have been synthesized for studying CB1 cannabinoid receptors and 5-HT1A receptors in the brain. These studies are crucial for advancing our understanding of neurological diseases and developing new diagnostic tools (Katoch-Rouse & Horti, 2003); (Choi et al., 2015).
Antibacterial and Antimicrobial Applications
One fascinating application of compounds similar to N-(4-Methoxyphenyl)-4-piperidinecarboxamide hydrochloride is in the field of antimicrobial research. A study demonstrated the selective killing of bacterial persisters without affecting normal antibiotic-sensitive cells. This approach could revolutionize the treatment of chronic bacterial infections and combat antibiotic resistance (Kim et al., 2011).
Neuropharmacological Research
In neuropharmacology, related compounds have been explored for their potential effects on serotonin receptors, offering insights into the treatment of disorders such as Alzheimer's disease and depression. This research contributes to our understanding of the neurochemical pathways involved in these diseases and the development of targeted therapies (Kepe et al., 2006).
properties
IUPAC Name |
N-(4-methoxyphenyl)piperidine-4-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-17-12-4-2-11(3-5-12)15-13(16)10-6-8-14-9-7-10;/h2-5,10,14H,6-9H2,1H3,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQKZQHIPPZUPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methoxyphenyl)-4-piperidinecarboxamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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